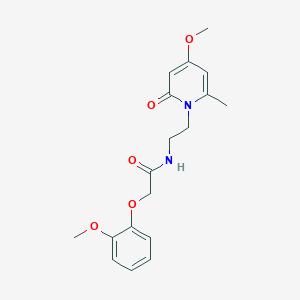

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound belonging to the class of amides. It features both pyridine and methoxyphenoxy functionalities, making it a molecule of significant interest in synthetic chemistry and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide generally involves multi-step organic synthesis procedures. Starting materials typically include 4-methoxy-6-methyl-2-oxopyridine and 2-methoxyphenoxyacetic acid, which undergo various reaction steps such as esterification, amidation, and condensation reactions.

Step-by-Step Synthesis:

Esterification: 2-methoxyphenoxyacetic acid is esterified with ethanol to form 2-methoxyphenoxyacetic ester.

Condensation: The 4-methoxy-6-methyl-2-oxopyridine is then condensed with the ester under acidic or basic conditions to form an intermediate.

Amidation: Finally, the intermediate undergoes amidation with an ethylamine derivative to produce the target compound.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but utilizes optimized conditions for better yield and efficiency. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalysis can be employed to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy groups can be oxidized to form corresponding alcohols and aldehydes.

Reduction: The pyridinone ring can undergo hydrogenation to form dihydropyridine derivatives.

Substitution: Methoxyphenoxy moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of hydroxypyridine and methoxyphenoxyacetaldehyde.

Reduction: Formation of dihydropyridine derivatives.

Substitution: Formation of acylated methoxyphenoxy derivatives.

Applications De Recherche Scientifique

Chemistry

As a building block in synthetic organic chemistry for developing more complex molecules.

Utilized in studying reaction mechanisms involving pyridine and phenoxy moieties.

Biology

Investigation of its potential as a molecular probe due to its ability to interact with biological macromolecules.

Study of its binding affinities to various biological targets.

Medicine

Use as a reference standard in pharmaceutical research to study metabolism and pharmacokinetics.

Industry

Employed in the production of advanced materials with specific functional properties.

Utilization in the development of agrochemicals and specialty chemicals.

Mécanisme D'action

The compound's effects are exerted through interactions with specific molecular targets, primarily enzymes and receptors, due to its unique structural features. The pyridine ring can engage in π-π stacking interactions, while the methoxyphenoxy group provides additional hydrogen bonding capabilities. These interactions can modulate enzyme activity or receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

N-(2-(4-methoxy-6-ethyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

The unique combination of methoxy, methyl, and pyridinone groups imparts specific physicochemical properties that differentiate it from other similar compounds. These differences can result in varying biological activities, making N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide particularly valuable in research and application fields.

This concludes the detailed analysis of this compound. This versatile compound holds significant potential in various scientific domains, from synthetic chemistry to industrial applications.

Activité Biologique

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a novel compound with significant potential in medicinal chemistry, particularly in oncology. Its unique structure, which combines a pyridine derivative with an acetamide moiety, suggests diverse biological activities, especially as an inhibitor of histone methyltransferase EZH2, a critical target in cancer therapy.

Chemical Structure and Properties

The compound features a complex arrangement that enhances its biological interactions. The structural formula is as follows:

- Molecular Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : 347.46 g/mol

This compound functions primarily as an EZH2 inhibitor . By inhibiting this enzyme, the compound can reverse the epigenetic silencing of tumor suppressor genes, thereby potentially restoring their expression and function in cancer cells.

Inhibition Studies

Research indicates that this compound acts through competitive inhibition, binding to the active site of EZH2 and preventing its methylation activity on histones. This mechanism is crucial for its anticancer properties.

Biological Activity and Applications

The biological activity of this compound has been investigated across various studies, showcasing its potential in different therapeutic applications:

-

Anticancer Activity :

- In vitro studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines.

- It has been shown to induce apoptosis in cancer cells, highlighting its role as a potential therapeutic agent.

-

Histone Methyltransferase Inhibition :

- The compound selectively inhibits EZH2 with an IC₅₀ value indicating high potency.

- This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.

-

Potential for Combination Therapy :

- Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall treatment efficacy, particularly in resistant cancer types.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Propriétés

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-13-10-14(23-2)11-18(22)20(13)9-8-19-17(21)12-25-16-7-5-4-6-15(16)24-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJLEYLRPPNTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)COC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.